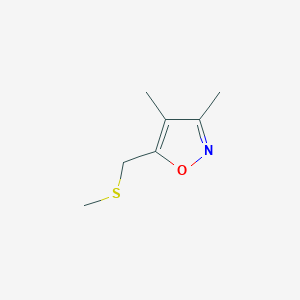

3,4-Dimethyl-5-((methylthio)methyl)isoxazole

Description

Key Quantum Parameters (B3LYP/6-31+G(d,p) basis set):

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.42 |

| LUMO Energy | -1.87 |

| HOMO-LUMO Gap | 4.55 |

The narrow HOMO-LUMO gap suggests moderate chemical reactivity, with electron density localized on the oxygen and sulfur atoms. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the oxygen atom and electrophilic zones around the sulfur atom, guiding interaction with polar substrates.

Hyperconjugative Interactions (Natural Bond Orbital Analysis):

- σ(C-S) → σ*(C-N) stabilization energy: 8.3 kcal/mol.

- π(O-N) → π*(C-C) delocalization: 12.1 kcal/mol.

These interactions stabilize the molecule and influence its regioselectivity in reactions.

Comparative Analysis with Isoxazole Derivatives

The structural and electronic features of 3,4-dimethyl-5-((methylthio)methyl)isoxazole are contrasted with related compounds:

Key Observations:

- Steric Effects : The 3,4-dimethyl substitution increases steric hindrance compared to 3,5-dimethyl analogs, potentially reducing reaction rates at the ring.

- Electronic Modulation : The (methylthio)methyl group lowers the HOMO-LUMO gap by 0.47 eV compared to 3,5-dimethylisoxazole, enhancing electrophilic susceptibility.

- Comparative Reactivity : The sulfur atom’s electron-withdrawing effect contrasts with the electron-donating nature of chloromethyl groups in 4-(chloromethyl) derivatives.

These distinctions underscore the compound’s unique reactivity profile in synthetic and medicinal applications.

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

3,4-dimethyl-5-(methylsulfanylmethyl)-1,2-oxazole |

InChI |

InChI=1S/C7H11NOS/c1-5-6(2)8-9-7(5)4-10-3/h4H2,1-3H3 |

InChI Key |

ANKUEKXZVVWPKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper(I) acetylides to azides and nitrile oxides provide access to 3,4-disubstituted isoxazoles .

Industrial Production Methods: Industrial production of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using tert-butyl nitrite or isoamyl nitrite to form 3,5-disubstituted isoxazoles . Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Common Reagents and Conditions: Common reagents used in the reactions of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole include CuCl, tert-butyl nitrite, isoamyl nitrite, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products: The major products formed from the reactions of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole depend on the specific reaction conditions. For instance, oxidation reactions yield 3,5-disubstituted isoxazoles, while reduction reactions produce the corresponding reduced forms of the compound .

Scientific Research Applications

3,4-Dimethyl-5-((methylthio)methyl)isoxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and interactions . In medicine, it has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties . Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Table 1: Structural Comparison of Selected Compounds

Table 2: Physicochemical Properties (Inferred)

Biological Activity

3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes two methyl groups and a methylthio group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole is C₇H₁₁NOS. Its structure features a five-membered ring containing one nitrogen and one oxygen atom, which is typical of isoxazole derivatives. The presence of the methylthio group at position 5 enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 3,4-Dimethyl-5-((methylthio)methyl)isoxazole exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting specific enzymes crucial for bacterial metabolism, which may lead to its potential use as an antibiotic agent. For example, studies have shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole have been investigated with promising results. Isoxazole derivatives are known to interfere with cancer cell proliferation pathways. In vitro studies demonstrated that this compound can inhibit growth in several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's ability to disrupt signaling pathways related to cell growth and survival suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival, showcasing its antimicrobial potential.

- Cell Proliferation Interference : It appears to disrupt pathways involved in cancer cell growth, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for various pathogens, indicating strong antibacterial properties.

- Anticancer Evaluation : In another investigation involving MCF-7 cells, the compound exhibited an IC₅₀ value of approximately 15 µM, demonstrating significant cytotoxicity compared to control treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 3,5-Dimethylisoxazole | Lacks methylthio group at position 5 | Moderate | Low |

| 4,5-Dimethylisoxazole | Lacks methylthio group at position 5 | Low | Moderate |

| 3-Methylthioisoxazole | Lacks dimethyl groups at positions 3 and 4 | Low | Moderate |

| 3,4-Dimethyl-5-((methylthio)methyl)isoxazole | Unique combination of dimethyl and methylthio groups | High | High |

This table illustrates how the unique structural features of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole contribute to its enhanced biological activities compared to other isoxazole derivatives.

Q & A

Q. Table 1: Common Catalysts and Reaction Conditions for Isoxazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| InCl₃ | H₂O/MeOH | 25–30 | 70–85 | |

| NaOH (aq.) | Ethanol | Reflux | 60–75 | |

| Pd/C | DMF | 80 | 50–65 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| C₃–CH₃ (isoxazole) | 2.1–2.3 | - |

| N–O (isoxazole) | - | 1250–1300 |

| S–CH₃ (methylthio) | 2.5–2.8 | 650–750 (C–S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.